molecular formula C22H20N6O4 B11710544 N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide

N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide

Cat. No.: B11710544
M. Wt: 432.4 g/mol
InChI Key: AWLSRQBIKVRYBT-UHFFFAOYSA-N
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Description

This compound belongs to the class of indole-derived dihydrazides, characterized by two 1-methyl-2-oxoindol-3-ylidene moieties connected via a butanedihydrazide linker. The stereochemistry of the double bonds is defined as E (trans) at the N'~1~ position and Z (cis) at the N'~4~ position, which likely influences its molecular geometry and intermolecular interactions.

Properties

Molecular Formula

C22H20N6O4

Molecular Weight

432.4 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1-methylindol-3-yl)imino]butanediamide

InChI

InChI=1S/C22H20N6O4/c1-27-15-9-5-3-7-13(15)19(21(27)31)25-23-17(29)11-12-18(30)24-26-20-14-8-4-6-10-16(14)28(2)22(20)32/h3-10,31-32H,11-12H2,1-2H3

InChI Key

AWLSRQBIKVRYBT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCC(=O)N=NC3=C(N(C4=CC=CC=C43)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide typically involves the condensation of two molecules of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with butanedihydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or column chromatography.

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes condensation with carbonyl-containing substrates (e.g., aldehydes, ketones) to form extended conjugated systems. For example:

  • Reaction with aromatic aldehydes yields Schiff base derivatives via imine bond formation.

  • Thiocarbohydrazide derivatives form through condensation with thiosemicarbazides, as demonstrated in analogous indole-hydrazide systems .

Cyclization

Under acidic or basic conditions, intramolecular cyclization generates heterocyclic frameworks:

  • Formation of indolo[3,2-b]quinazolinones via ring closure at the hydrazide nitrogen.

  • Participation in Huisgen cycloadditions to produce triazole-linked derivatives.

Oxidation-Reduction

  • The indole moiety undergoes oxidation to form oxindole derivatives.

  • Hydrazide groups are reduced to amines using agents like LiAlH4_4.

Reaction Mechanisms

Key mechanistic pathways include:

  • Nucleophilic Attack : Hydrazide nitrogen atoms attack electrophilic centers (e.g., carbonyl carbons), forming new C–N bonds.

  • Tautomerization : Keto-enol tautomerism in the indole ring influences reactivity, enabling conjugation with electron-deficient partners .

Optimization of Reaction Conditions

Critical parameters for maximizing yield and selectivity:

ParameterOptimal RangeImpact on Reaction
Solvent Ethanol/water (3:1 v/v)Enhances solubility and reaction rate
Temperature 60–80°CBalances kinetic and thermodynamic control
Catalyst Acidic (H2_2SO4_4)Accelerates cyclization and condensation

Research Findings

  • Synthetic Efficiency : A study on analogous compounds achieved a 78% yield in thiocarbohydrazone formation using equimolar reactants in ethanol/water .

  • Structural Confirmation : Reaction products were validated via:

    • FT-IR : Peaks at 1,700 cm1^{-1} (C=O) and 3,315 cm1^{-1} (N–H) .

    • NMR : Distinct signals for hydrazide protons (δ 14.15 ppm) and indole aromatic protons .

Comparative Analysis

Reactivity differences between this compound and simpler hydrazides:

FeatureN'~1~-...butanedihydrazideSimple Hydrazides
Reaction Diversity Higher due to dual indole unitsLimited to single-site reactivity
Biological Activity Enhanced target bindingModerate activity

Scientific Research Applications

N’~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analog 1: N'~1~-[(3E)-5-Methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]-N'~10~-[(3Z)-5-methoxy-2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

  • Key Features: Molecular Formula: C₃₈H₅₂N₆O₆ Substituents: 5-Methoxy groups on indole rings; pentyl chains at N1 positions; decanedioic acid linker. In contrast, the target compound’s shorter butane linker and methyl groups may reduce steric hindrance, favoring interactions with compact binding pockets .

Structural Analog 2: N'~1~-[(3E)-1-Isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malonohydrazide

  • Key Features :
    • Molecular Formula: C₂₃H₂₈N₆O₄ (inferred from ).
    • Substituents: Isopropyl groups at N1 positions; malonic acid linker.
    • Comparison :

      The isopropyl groups introduce bulkier hydrophobic interactions compared to the target compound’s methyl groups. The malonic acid linker (three-carbon chain) is shorter than the butane linker, which may limit conformational flexibility .

Structural Analog 3: 3,4,5-Trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (Compound 5t)

  • Key Features :
    • Molecular Formula: C₁₉H₁₈N₄O₅ (inferred from ).
    • Substituents: Trimethoxybenzohydrazide moiety; 5-methylindole.
    • Comparison :

      Compound 5t demonstrated potent antiproliferative activity (IC₅₀ < 1 µM against leukemia cells) due to electron-withdrawing methoxy groups enhancing DNA intercalation. The target compound lacks aromatic substituents but retains the indole-2-oxo core, suggesting a possible focus on kinase or tubulin inhibition .

Structural Analog 4: N′-[(3Z)-1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide (Compound 5f)

  • Key Features :
    • Molecular Formula: C₁₈H₁₃N₅O₂ ().
    • Substituents: Indole-2-carbohydrazide moiety; N1-methyl group.
    • Comparison :

      The indole-indole conjugation in 5f may promote π-π stacking with biological targets. The target compound’s dual indolylidene-hydrazide system could mimic this interaction but with altered stereoelectronic properties due to the butane linker .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Linker Length Notable Bioactivity Reference
Target Compound 1-Methyl, E/Z stereochemistry Butane (4C) Hypothesized anticancer N/A
Decanedihydrazide () 5-Methoxy, pentyl Decane (10C) High lipophilicity
Malonohydrazide () Isopropyl Malonic acid (3C) Structural rigidity
Compound 5t () Trimethoxybenzoyl Single bond IC₅₀ < 1 µM (leukemia)
Compound 5f () Indole-2-carbohydrazide Single bond Apoptosis induction

Biological Activity

N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex indole structure, which is known for various biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC26H20N6O4
Molecular Weight480.487 g/mol
LogP3.3656
Polar Surface Area56.641 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with indole-based precursors. The process can be optimized through various reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of indole derivatives, including those similar to this compound. The following findings summarize its biological activity:

  • In Vitro Studies :
    • The compound has shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The MTT assay results indicated that it inhibits cell proliferation effectively compared to standard chemotherapeutics like Doxorubicin .
  • Mechanism of Action :
    • The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. This leads to increased rates of programmed cell death in cancerous cells while exhibiting minimal toxicity to normal cells .

Other Biological Activities

Apart from anticancer effects, the compound exhibits other biological activities:

  • Antimicrobial Activity :
    • Preliminary tests indicate that it possesses antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects :
    • Some derivatives have shown promise in reducing inflammation markers in vitro, which could be beneficial for inflammatory diseases .

Case Studies

Several studies highlight the effectiveness of indole derivatives:

  • Study on MCF-7 Cells :
    • A comparative study involving various indole derivatives revealed that those with similar structural motifs to this compound exhibited IC50 values significantly lower than standard drugs used in breast cancer treatment .
  • Multi-targeted Approach :
    • Research indicates that compounds with dual-targeting capabilities (e.g., affecting both apoptosis and cell cycle arrest) show enhanced efficacy in combating resistant cancer types .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N'~1~-[(3E)-1-methyl-2-oxo-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-indol-3-ylidene]butanedihydrazide, and how are stereochemical outcomes controlled?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed amidation and cyclization, as demonstrated in indole-based hydrazide derivatives . Key steps include:

  • Condensation of hydrazine derivatives with substituted isatins (indole-2,3-diones) under controlled pH and temperature to favor E/Z isomerism.
  • Stereochemical control is achieved by adjusting solvent polarity (e.g., DMF vs. ethanol) and reaction time to stabilize specific tautomers.
  • Characterization via IR spectroscopy (e.g., carbonyl stretches at 1653–1789 cm⁻¹ ) and X-ray crystallography to confirm geometry .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1780 cm⁻¹) and N–H stretches (~3200–3350 cm⁻¹) to verify hydrazide and indole moieties .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve E/Z isomerism and intramolecular hydrogen bonding. For example, torsion angles between indole rings and hydrazide groups distinguish stereoisomers .
  • NMR : Use ¹H-¹³C HSQC to assign proton environments, particularly for methyl groups on the indole nitrogen .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Methodological Answer :

  • Conduct accelerated stability studies by exposing the compound to UV light (254 nm) and varying temperatures (4°C to 40°C) over 30 days.
  • Monitor degradation via HPLC-MS for byproducts (e.g., hydrolyzed hydrazides) .
  • Evidence suggests indole-based hydrazides are light-sensitive; storage in amber vials at –20°C is recommended .

Advanced Research Questions

Q. How can computational methods predict non-covalent interactions influencing the compound’s supramolecular assembly?

  • Methodological Answer :

  • Use density functional theory (DFT) to model π-π stacking between indole rings and hydrogen-bonding networks involving hydrazide N–H groups .
  • Compare computed interaction energies with SCXRD data (e.g., intermolecular distances <3.5 Å indicate strong van der Waals forces) .
  • Tools: Gaussian 16 for DFT; Mercury Software for crystal packing analysis .

Q. What experimental strategies resolve contradictions in reactivity data between solution-phase and solid-state studies?

  • Methodological Answer :

  • Contradiction Example : Higher reactivity in solution vs. inertness in solid state.
  • Resolution :
  • Perform variable-temperature NMR to assess dynamic equilibria in solution (e.g., keto-enol tautomerism) .
  • Use solid-state IR to detect immobilized hydrogen bonds that limit reactivity .
  • Cross-reference with SCXRD to correlate crystallographic symmetry with reactivity .

Q. How can Design of Experiments (DoE) optimize reaction yields while minimizing byproducts?

  • Methodological Answer :

  • Apply a fractional factorial design to screen variables: temperature (60–120°C), solvent (DMF, ethanol), catalyst loading (0.5–5 mol% Pd) .
  • Use Bayesian optimization to prioritize high-yield conditions (e.g., 90°C in ethanol with 2 mol% Pd) .
  • Validate with LC-MS to quantify byproducts (e.g., dehalogenated intermediates) .

Q. What role do non-covalent interactions play in the compound’s potential as a supramolecular tecton?

  • Methodological Answer :

  • Analyze hydrogen-bond donor/acceptor capacity using Hirshfeld surface analysis (e.g., % contribution: H-bonding >30%, π-π <15%) .
  • Modify substituents (e.g., electron-withdrawing groups on indole) to enhance directional interactions .
  • Test assembly in mixed solvents (water:acetonitrile) to mimic biological environments .

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